テトラブチルアンモニウムヘプタデカフルオロオクタンスルホネート

概要

説明

Tetrabutylammonium heptadecafluorooctanesulfonate is a fluorinated chemical compound used in various chemical processes. This compound is part of a broader class of tetrabutylammonium salts, known for their role as phase transfer catalysts, reagents in organic synthesis, and components in ionic liquids.

Synthesis Analysis

The synthesis of related tetrabutylammonium compounds involves nucleophilic aromatic substitution reactions, as demonstrated in the preparation of Tetrabutylammonium fluoride (TBAF) from hexafluorobenzene and tetrabutylammonium cyanide at low temperatures (Sun & DiMagno, 2005). This process highlights typical synthetic routes that might be adapted for the creation of Tetrabutylammonium heptadecafluorooctanesulfonate.

Molecular Structure Analysis

The structure of tetrabutylammonium salts influences their solubility and reactivity. Studies on tetrabutylammonium hexafluorophosphate and tetraphenylborate provide insights into ion solvation and association, which are crucial for understanding the molecular structure of Tetrabutylammonium heptadecafluorooctanesulfonate (Tsierkezos & Philippopoulos, 2009).

Chemical Reactions and Properties

Tetrabutylammonium salts are known for their catalytic abilities and chemical stability in various reactions. For example, Tetrabutylammonium fluoride is used as a catalyst in the addition of trialkylsilylalkynes to aldehydes and ketones (Chintareddy et al., 2011). These properties are essential for understanding the reactions Tetrabutylammonium heptadecafluorooctanesulfonate may undergo or catalyze.

Physical Properties Analysis

The physical properties, such as solubility, phase behavior, and aggregate structure of tetrabutylammonium salts, are crucial for their application in various fields. The behavior of Tetrabutylammonium perfluorooctanoate in solution, for example, can give insights into the physical properties of Tetrabutylammonium heptadecafluorooctanesulfonate (Yan et al., 2005).

Chemical Properties Analysis

The chemical properties of Tetrabutylammonium salts, including their reactivity and stability, are key to their utility in organic synthesis and catalysis. Research on the utilization of Tetrabutylammonium salts in various chemical reactions can provide a basis for understanding the chemical properties of Tetrabutylammonium heptadecafluorooctanesulfonate (Pilcher & DeShong, 1996).

科学的研究の応用

酸素療法の代替

テトラブチルアンモニウムヘプタデカフルオロオクタンスルホネート: は、酸素療法におけるパーフルオロカーボンの代替となる可能性のあるモデルイオン液体として特定されています . パーフルオロカーボンは、酸素を含む大量の気体を溶解する能力で知られており、人工血液代替物などの医療用途で不可欠です。この化合物の構造により、これらの特性を模倣する可能性があり、この分野におけるさらなる研究の候補となっています。

電気重合支援

この化合物は、3,4-エチレンジオキシチオフェン(EDOT)誘導体の電気重合における支持電解質として役立ちます . このプロセスは、超撥水性表面を作成することを目的としており、これは非常に水をはじきます。このような表面は、防食コーティングや自己洗浄材料など、幅広い用途を持っています。

蓄熱材

研究によると、テトラブチルアンモニウムヘプタデカフルオロオクタンスルホネートを含むセミクレートハイドレートは、蓄熱材として使用できる可能性があります . これらの材料は熱エネルギーを貯蔵し、必要に応じて放出することができ、持続可能なエネルギー管理に役立ちます。

ガス分離と貯蔵

この化合物は、セミクレートハイドレートを形成する能力から、ガス分離と貯蔵における潜在的な用途が示唆されています . この特性は、天然ガス処理や炭素回収など、ガスを効率的に貯蔵または分離する必要がある業界で特に役立ちます。

潜熱蓄熱

セミクレートハイドレートの形成に関与しているため、テトラブチルアンモニウムヘプタデカフルオロオクタンスルホネートは、潜熱蓄熱システムにも適用できる可能性があります . これらのシステムは、建物や産業プロセスで熱を吸収および放出することによって、温度を調節するために使用されます。

ポリマー膜におけるイオン輸送

この化合物は、ポリマー包埋膜(PIM)を介した金属イオンの輸送を促進する役割において研究されています . この用途は、廃棄物の冶金処理において重要な、溶液からの金属の選択的抽出などのプロセスで不可欠です。

作用機序

Target of Action

It’s known to be used as a model ionic liquid .

Mode of Action

Tetrabutylammonium heptadecafluorooctanesulfonate interacts with its targets primarily through its ionic properties . It’s used as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives to obtain superhydrophobic surfaces .

Result of Action

Its use in the creation of superhydrophobic surfaces suggests it may have significant effects on surface properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tetrabutylammonium heptadecafluorooctanesulfonate .

Safety and Hazards

Tetrabutylammonium heptadecafluorooctanesulfonate is harmful if swallowed or inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .

将来の方向性

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOQTHSUZGSHGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36F17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584995 | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111873-33-7 | |

| Record name | Tetrabutylammonium heptadecafluorooctanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111873-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of Tetrabutylammonium heptadecafluorooctanesulfonate influence its gas solubility?

A1: The paper highlights that Tetrabutylammonium heptadecafluorooctanesulfonate, being a fluorinated ionic liquid (FIL), exhibits gas solubility comparable to other FILs []. While the exact relationship between structure and solubility isn't fully explored in this study, the presence of the long fluorinated chain (heptadecafluorooctanesulfonate) likely contributes to its ability to dissolve gases like perfluorocarbons and carbon dioxide. Further research would be needed to delve into the specific interactions between the gas molecules and the ionic liquid structure.

Q2: Were any alternative materials compared to Tetrabutylammonium heptadecafluorooctanesulfonate for gas separation membranes?

A2: Yes, the research also investigated 1-ethyl-3-methylpyridinium perfluorobutanesulfonate for gas permeation properties []. This comparison allows for insights into how different fluorinated ionic liquid structures, specifically the cationic component, might impact gas separation performance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)

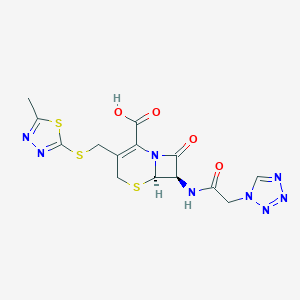

![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)

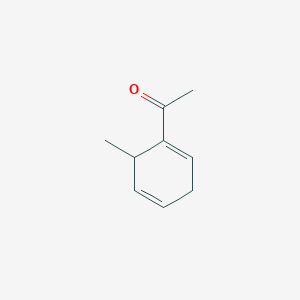

![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

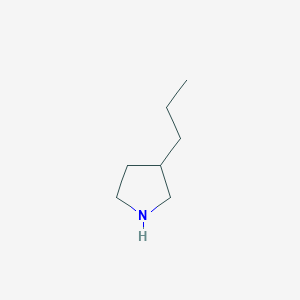

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)